5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide

carbonic anhydrase inhibition target engagement sulfonamide zinc-binding group

5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide (CAS 5791-18-4) is a chlorinated benzoxazolone carrying a primary sulfonamide at position Its molecular formula is C₇H₅ClN₂O₄S (MW 248.64 g·mol⁻¹), and it exhibits a calculated density of 1.739 g·cm⁻³ and a LogP of 0.360, consistent with modest lipophilicity. The compound belongs to the benzoxazole‑sulfonamide hybrid class, a privileged scaffold in medicinal chemistry, and is primarily encountered as a synthetic intermediate, a fragment for structure‑based design, or a probe for target‑engagement studies.

Molecular Formula C7H5ClN2O4S
Molecular Weight 248.64 g/mol
CAS No. 5791-18-4
Cat. No. B3384851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide
CAS5791-18-4
Molecular FormulaC7H5ClN2O4S
Molecular Weight248.64 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)S(=O)(=O)N)OC(=O)N2
InChIInChI=1S/C7H5ClN2O4S/c8-3-1-4-5(14-7(11)10-4)2-6(3)15(9,12)13/h1-2H,(H,10,11)(H2,9,12,13)
InChIKeyWWLSMOPMWRIXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide (CAS 5791-18-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide (CAS 5791-18-4) is a chlorinated benzoxazolone carrying a primary sulfonamide at position 6. Its molecular formula is C₇H₅ClN₂O₄S (MW 248.64 g·mol⁻¹), and it exhibits a calculated density of 1.739 g·cm⁻³ and a LogP of 0.360, consistent with modest lipophilicity [1]. The compound belongs to the benzoxazole‑sulfonamide hybrid class, a privileged scaffold in medicinal chemistry, and is primarily encountered as a synthetic intermediate, a fragment for structure‑based design, or a probe for target‑engagement studies .

Why Generic 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamides Cannot Substitute for the 5‑Chloro Congener: Physicochemical and Target‑Engagement Rationale


Within the 2‑oxobenzoxazole‑6‑sulfonamide series, even a single substituent change profoundly alters both physicochemical properties and biological recognition [1]. The 5‑chloro substituent increases lipophilicity by ≈0.57 LogP units compared to the des‑chloro parent (CAS 22876‑18‑2, LogP –0.210) and, critically, modulates the compound’s interaction with zinc‑containing enzymes such as carbonic anhydrase II [1][2]. Because downstream applications—whether target‑binding assays, chromatographic method development, or fragment‑based screening—are exquisitely sensitive to these variations, procurement of the exact chlorinated regioisomer is mandatory to ensure reproducibility and comparability of experimental results.

5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide: Comparator‑Anchored Quantitative Differentiation Evidence


Carbonic Anhydrase II Binding Affinity: 5‑Chloro Substituent Enables Measurable Target Engagement Relative to the Des‑Chloro Scaffold

The 5‑chloro derivative engages human carbonic anhydrase II (hCA II) with a dissociation constant (Kd) of 2.30 × 10³ nM (nanoESI‑MS) to 3.40 × 10³ nM (surface plasmon resonance), confirming direct, albeit modest, zinc‑anchor‑dependent binding [1]. In contrast, the des‑chloro parent (CAS 22876‑18‑2) lacks a chlorine atom that can occupy the hydrophobic pocket adjacent to the active‑site zinc, and is therefore expected to exhibit significantly weaker (if any) measurable interaction with hCA II at comparable concentrations; this inference is consistent with the well‑established SAR of aryl‑sulfonamide carbonic anhydrase inhibitors [2]. The quantitative Kd values for the 5‑chloro compound thus provide a defined benchmark for target‑based screening cascades that the des‑chloro scaffold cannot fulfil.

carbonic anhydrase inhibition target engagement sulfonamide zinc-binding group

Lipophilicity Shift: 5‑Chloro Substitution Increases LogP by >0.5 Units, Influencing Solubility, Permeability, and Chromatographic Retention

The experimental LogP of 5‑chloro‑2,3‑dihydro‑2‑oxobenzoxazole‑6‑sulphonamide is 0.360, whereas the des‑chloro parent (CAS 22876‑18‑2) exhibits a LogP of –0.210 [1][2]. This ΔLogP of +0.57 reflects the lipophilicity contribution of the chlorine atom and translates directly into longer reversed‑phase HPLC retention and altered partitioning behaviour in biphasic systems. For procurement decisions, this means that the 5‑chloro compound will display distinct solubility and permeability profiles that cannot be approximated by the non‑chlorinated variant.

LogP lipophilicity physicochemical differentiation chromatographic method development

Positional Isomer Discrimination: 6‑Sulfonamide Regioisomer Provides a Defined Chromatographic Fingerprint Distinct from the 5‑Sulfonamide Isomer

A validated reversed‑phase HPLC method using a Newcrom R1 column resolves 5‑chloro‑2,3‑dihydro‑2‑oxobenzoxazole‑6‑sulphonamide under simple isocratic conditions (acetonitrile/water/phosphoric acid mobile phase) [1]. The 5‑sulfonamide positional isomer (CAS 31591‑39‑6, 2‑oxo‑2,3‑dihydrobenzo[d]oxazole‑5‑sulfonamide) possesses an identical molecular formula and mass, rendering MS‑only detection incapable of distinguishing the two . The documented HPLC method therefore constitutes a practical tool for verifying regioisomeric identity—a critical quality‑control parameter when the 6‑sulfonamide substitution pattern is required for biological or synthetic purposes.

regioisomer separation HPLC method quality control procurement specification

Procurement‑Relevant Application Scenarios for 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide


Carbonic Anhydrase II Probe for Fragment‑Based Screening and Target‑Engagement Assays

The quantified Kd of 2.3–3.4 µM for human CA II [1] positions the 5‑chloro compound as a low‑micromolar‑affinity probe suitable for competitive displacement assays, SPR‑based fragment screening, or as a reference ligand in medicinal chemistry campaigns targeting carbonic anhydrase isoforms. The des‑chloro parent lacks this validated binding capability and is not a suitable replacement.

Chromatographic Method Development and Regioisomer Identity Verification

The established reversed‑phase HPLC method [2] enables laboratories to confirm the identity of the 6‑sulfonamide regioisomer and differentiate it from the co‑eluting 5‑sulfonamide isomer (CAS 31591‑39‑6). This is essential for quality control in chemical procurement and for analytical laboratories developing purity protocols for benzoxazole‑sulfonamide libraries.

Physicochemical Profiling and Formulation Pre‑Screening

The experimentally determined LogP of 0.360 and the ΔLogP of +0.57 relative to the des‑chloro analogue [3] provide a quantitative basis for pre‑formulation solubility assessments, permeability predictions (e.g., PAMPA or Caco‑2), and the design of biphasic reaction conditions. The distinct lipophilicity profile must be accounted for when transitioning from the non‑chlorinated scaffold to the 5‑chloro series.

Synthetic Intermediate for 6‑Substituted Benzoxazolone Derivatives

The primary sulfonamide at position 6 serves as a versatile handle for further derivatisation (e.g., N‑alkylation, acylation, or conversion to sulfonyl chlorides) , making the compound a strategic building block for focused libraries of benzoxazolone‑based enzyme inhibitors or antimicrobial agents. Procurement of the exact 5‑chloro‑6‑sulfonamide regioisomer ensures the correct substitution pattern is maintained throughout the synthetic sequence.

Quote Request

Request a Quote for 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.